molecular formula C17H13ClN2O2S B5840130 N-[(4-chlorophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide

N-[(4-chlorophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B5840130
M. Wt: 344.8 g/mol
InChI Key: SYQPRQOGFGGKFZ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a 4-chlorophenylcarbamothioyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ringThe final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted benzofuran derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)carbamothioyl]benzamide
  • N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide
  • N-[(4-chlorophenyl)carbamothioyl]-2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide

Uniqueness

N-[(4-chlorophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide stands out due to its unique benzofuran core, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

N-[(4-chlorophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c1-10-13-4-2-3-5-14(13)22-15(10)16(21)20-17(23)19-12-8-6-11(18)7-9-12/h2-9H,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQPRQOGFGGKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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